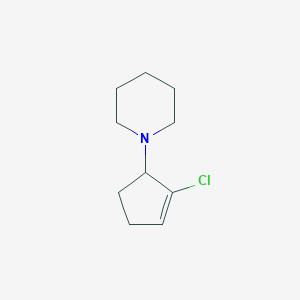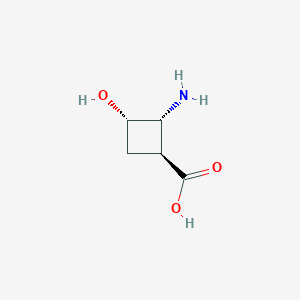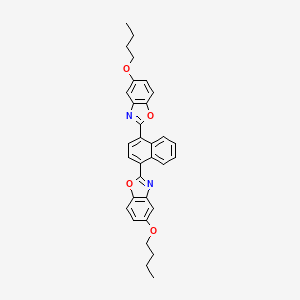
1-(2-Chlorocyclopent-2-en-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorocyclopent-2-en-1-yl)piperidine is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are widely used in medicinal chemistry due to their diverse biological activities and are found in many pharmaceuticals and natural products .
Vorbereitungsmethoden
The synthesis of 1-(2-Chlorocyclopent-2-en-1-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorocyclopent-2-en-1-ylamine with piperidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for piperidine derivatives often involve the use of isolable iminium salts as versatile intermediates. These intermediates can be functionalized at the C2 and C3 positions of the piperidine backbone, enabling the synthesis of a wide range of piperidine derivatives .
Analyse Chemischer Reaktionen
1-(2-Chlorocyclopent-2-en-1-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols .
For example, the oxidation of this compound with potassium permanganate can lead to the formation of a corresponding ketone. Reduction with sodium borohydride can yield the corresponding alcohol. Substitution reactions with amines can result in the formation of amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorocyclopent-2-en-1-yl)piperidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, piperidine derivatives are explored for their therapeutic potential in treating various diseases .
In the pharmaceutical industry, piperidine derivatives are used in the development of drugs for conditions such as hypertension, depression, and pain management. The compound’s unique structure allows for the exploration of new chemical space, making it valuable for drug discovery and development .
Wirkmechanismus
The mechanism of action of 1-(2-Chlorocyclopent-2-en-1-yl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects. For example, some piperidine compounds act as inhibitors of enzymes involved in neurotransmitter metabolism, while others may modulate receptor activity .
The exact molecular targets and pathways for this compound are still under investigation, but its structure suggests potential interactions with central nervous system receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorocyclopent-2-en-1-yl)piperidine can be compared with other similar piperidine derivatives, such as piperine, piperidine-4-carboxamide, and N-(piperidine-4-yl)benzamide. These compounds share the piperidine core structure but differ in their substituents and biological activities .
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Piperidine-4-carboxamide: Studied for its potential anticancer activity.
N-(piperidine-4-yl)benzamide: Investigated for its cytotoxic effects against cancer cells.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
205759-03-1 |
|---|---|
Molekularformel |
C10H16ClN |
Molekulargewicht |
185.69 g/mol |
IUPAC-Name |
1-(2-chlorocyclopent-2-en-1-yl)piperidine |
InChI |
InChI=1S/C10H16ClN/c11-9-5-4-6-10(9)12-7-2-1-3-8-12/h5,10H,1-4,6-8H2 |
InChI-Schlüssel |
HEGDBVQJBRWNLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2CCC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)

![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)

![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)

![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)
![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)
![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)
![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)
